An In-depth Technical Guide to 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a reactive bromomethyl group and a carboxylic acid moiety, makes it a versatile building block for the synthesis of complex organic molecules.[1] This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent use, and its role as a key intermediate in the development of angiotensin II receptor antagonists, a critical class of antihypertensive drugs.
Chemical and Physical Properties
The fundamental chemical and physical properties of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid and its commonly used methyl ester are summarized below. While experimental data for the carboxylic acid is limited in publicly available literature, computed properties and data for its ester provide valuable insights.
Table 1: Physicochemical Properties
| Property | 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid | 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid Methyl Ester |
| CAS Number | 150766-86-2[2][3][4] | 114772-38-2[5][6][7] |
| Molecular Formula | C₁₄H₁₁BrO₂[2][3][4] | C₁₅H₁₃BrO₂[5][6][7] |
| Molecular Weight | 291.14 g/mol [2][3][4] | 305.17 g/mol [5][6][7] |
| Melting Point | Not reported | 53-56 °C[5] |
| Boiling Point | Not reported | 412.8 °C (Predicted)[7] |
| Solubility | Not reported | Soluble in Chloroform[8] |
| pKa | Not reported | Not applicable |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Spectrum | Predicted Peaks and Characteristics |
| ¹H NMR | Aromatic protons (multiplets, ~7.2-8.0 ppm), Bromomethyl protons (-CH₂Br, singlet, ~4.5 ppm), Carboxylic acid proton (-COOH, broad singlet, >10 ppm) |
| ¹³C NMR | Carbonyl carbon (~170 ppm), Aromatic carbons (~125-145 ppm), Bromomethyl carbon (~33 ppm) |
| FT-IR (cm⁻¹) | O-H stretch (broad, 2500-3300), C=O stretch (~1700), C-Br stretch (~600-700), Aromatic C-H and C=C stretches |
| Mass Spec. | Molecular ion peak (M⁺) at m/z 290/292 (due to Br isotopes), Fragmentation pattern showing loss of Br, COOH, and CH₂Br |
Experimental Protocols
Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid
This protocol describes the synthesis of the title compound from 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid via a radical bromination reaction.
Workflow for the Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid
Caption: Synthesis of the target compound via radical bromination.
Materials:
-
4'-methyl-[1,1'-biphenyl]-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (radical initiator)
-
Anhydrous carbon tetrachloride (or another suitable solvent like acetonitrile)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid in anhydrous carbon tetrachloride under an inert atmosphere.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.
Synthesis of Telmisartan from tert-Butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
The tert-butyl ester of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a key intermediate in the synthesis of Telmisartan.[11] The following protocol outlines the subsequent steps.
Workflow for Telmisartan Synthesis
Caption: Key steps in the synthesis of Telmisartan.
Materials:
-
tert-Butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
-
2-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Alkylation: Dissolve 2-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole and tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate in DMF. Add potassium carbonate and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude tert-butyl Telmisartan.
-
Hydrolysis: Dissolve the crude tert-butyl Telmisartan in dichloromethane and add trifluoroacetic acid. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Purification: Neutralize the reaction mixture and extract the product. Purify the crude Telmisartan by recrystallization or column chromatography to obtain the final product.
Role in Drug Development: Angiotensin II Receptor Blockade
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a crucial precursor for the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and other cardiovascular conditions. The final drug molecule, such as Telmisartan, functions by blocking the action of angiotensin II, a potent vasoconstrictor.
Angiotensin II Receptor Signaling Pathway
Angiotensin II, upon binding to its type 1 receptor (AT1R), initiates a cascade of intracellular events leading to vasoconstriction, inflammation, and fibrosis. ARBs competitively inhibit this binding, thereby preventing these downstream effects.
Caption: Mechanism of action of Angiotensin II Receptor Blockers.
Conclusion
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a pivotal intermediate in the synthesis of medicinally important compounds, most notably angiotensin II receptor blockers. Its chemical properties and reactivity are well-suited for its role as a versatile building block. The detailed experimental protocols provided in this guide offer a practical resource for researchers in the field of drug discovery and development. A thorough understanding of its chemistry and application is essential for the continued innovation of cardiovascular therapeutics.
References
- 1. 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid | 150766-86-2 | Benchchem [benchchem.com]
- 2. 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid | 150766-86-2 | IB19247 [biosynth.com]
- 3. 150766-86-2|4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. 114772-38-2 Methyl 4'-(bromomethyl)biphenyl-2-carboxylate AKSci J51754 [aksci.com]
- 6. atompharma.co.in [atompharma.co.in]
- 7. guidechem.com [guidechem.com]
- 8. chembk.com [chembk.com]
- 9. 4-BROMOMETHYLBIPHENYL(2567-29-5) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. nbinno.com [nbinno.com]
